N-Hydroxy-2-[(4-methoxyphenyl)sulfanyl]benzamide
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Overview
Description
N-Hydroxy-2-[(4-methoxyphenyl)sulfanyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a hydroxy group, a methoxyphenyl group, and a sulfanyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-[(4-methoxyphenyl)sulfanyl]benzamide can be achieved through several methods. One common approach involves the condensation of 4-methoxybenzenethiol with 2-hydroxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with hydroxylamine hydrochloride to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2-[(4-methoxyphenyl)sulfanyl]benzamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted benzamides
Scientific Research Applications
N-Hydroxy-2-[(4-methoxyphenyl)sulfanyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-Hydroxy-2-[(4-methoxyphenyl)sulfanyl]benzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the methoxyphenyl and sulfanyl groups can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-4-(methyl{[5-(2-pyridinyl)-2-thienyl]sulfonyl}amino)benzamide
- 4-Hydroxy-N-(2-methoxyphenyl)benzamide
- 2-Hydroxy-N-(4-methoxyphenyl)benzamide
Uniqueness
N-Hydroxy-2-[(4-methoxyphenyl)sulfanyl]benzamide is unique due to the presence of both a hydroxy group and a methoxyphenyl group, which allows for diverse chemical reactivity and biological interactions. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
77868-22-5 |
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Molecular Formula |
C14H13NO3S |
Molecular Weight |
275.32 g/mol |
IUPAC Name |
N-hydroxy-2-(4-methoxyphenyl)sulfanylbenzamide |
InChI |
InChI=1S/C14H13NO3S/c1-18-10-6-8-11(9-7-10)19-13-5-3-2-4-12(13)14(16)15-17/h2-9,17H,1H3,(H,15,16) |
InChI Key |
HXAJVMQUBYPZKT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=CC=CC=C2C(=O)NO |
Origin of Product |
United States |
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